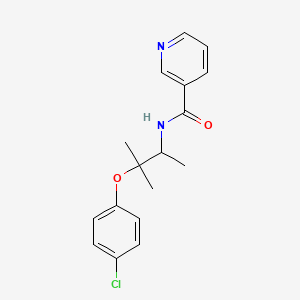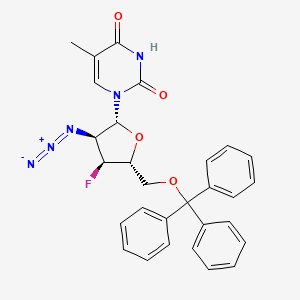
AZddF-trityl-methyl-U
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZddF-trityl-methyl-U is a complex organic compound characterized by its unique structure, which includes a trityl group and a urea derivative. The compound has a molecular formula of C29H26FN5O4 and contains a total of 69 bonds, including multiple aromatic and double bonds
Métodos De Preparación
The synthesis of AZddF-trityl-methyl-U involves multiple steps, typically starting with the preparation of the trityl group. . The subsequent steps involve the introduction of the urea derivative and other functional groups under controlled reaction conditions. Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
AZddF-trityl-methyl-U undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the trityl group can be oxidized using reagents such as potassium permanganate, leading to the formation of trityl cations . Substitution reactions often involve the replacement of functional groups with other reactive species, resulting in the formation of new compounds with altered properties.
Aplicaciones Científicas De Investigación
AZddF-trityl-methyl-U has a wide range of applications in scientific research. In chemistry, it is used as a spin label and spin trapping reagent in electron spin resonance studies . In biology, it serves as a probe for studying molecular interactions and dynamics. In medicine, the compound is investigated for its potential use in drug delivery systems and as a therapeutic agent. Industrial applications include its use as a catalyst in polymerization reactions and as a stabilizer in various chemical processes .
Mecanismo De Acción
The mechanism of action of AZddF-trityl-methyl-U involves its interaction with specific molecular targets and pathways. The trityl group, known for its stability and reactivity, plays a crucial role in the compound’s effects. The compound can act as a radical scavenger, interacting with free radicals and preventing oxidative damage . Additionally, its urea derivative may interact with proteins and enzymes, modulating their activity and function.
Comparación Con Compuestos Similares
AZddF-trityl-methyl-U can be compared with other trityl-containing compounds, such as triphenylmethyl chloride and triphenylmethyl bromide. These compounds share similar structural motifs but differ in their reactivity and applications. For example, triphenylmethyl chloride is commonly used as a protecting group in organic synthesis, while this compound is more specialized for use in spin labeling and radical scavenging . The unique combination of the trityl group and urea derivative in this compound sets it apart from other similar compounds, providing distinct advantages in specific research applications.
Propiedades
Número CAS |
132776-26-2 |
|---|---|
Fórmula molecular |
C29H26FN5O4 |
Peso molecular |
527.5 g/mol |
Nombre IUPAC |
1-[(2R,3S,4S,5R)-3-azido-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H26FN5O4/c1-19-17-35(28(37)32-26(19)36)27-25(33-34-31)24(30)23(39-27)18-38-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27H,18H2,1H3,(H,32,36,37)/t23-,24-,25-,27-/m1/s1 |
Clave InChI |
HANXRJQYPQZYCW-DLGLWYJGSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


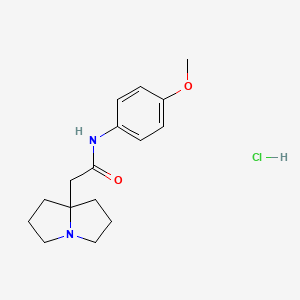

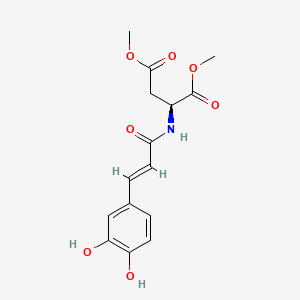

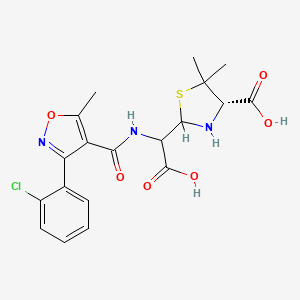
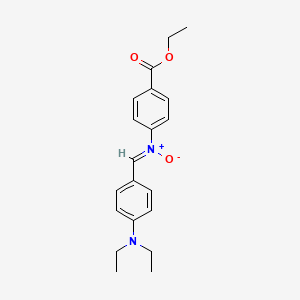
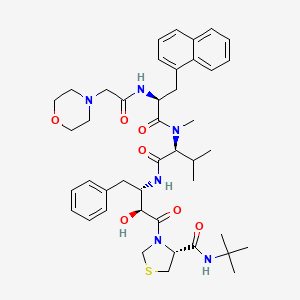
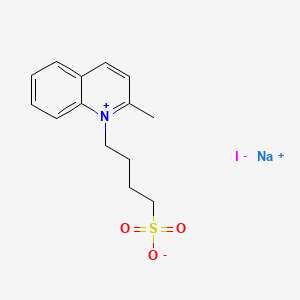
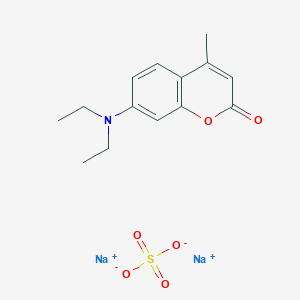
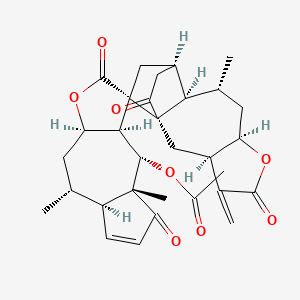
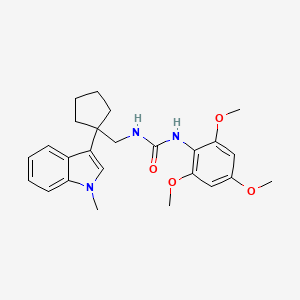
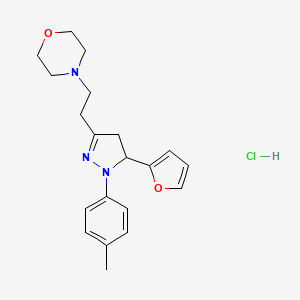
![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
